molecular formula C13H20BNO3 B1289377 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 461699-81-0

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1289377
CAS No.: 461699-81-0
M. Wt: 249.12 g/mol
InChI Key: KEMUFKXFCINKAA-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C13H20BNO3 and its molecular weight is 249.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : The synthesis of compounds including 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been explored, with their structures characterized using spectroscopy and X-ray diffraction. These studies are crucial for understanding the molecular and crystal structures of such compounds, aiding in the development of new materials and chemicals (Qing-mei Wu et al., 2021).

Solar Cell Applications

  • Hole Transporting Materials in Solar Cells : Research indicates that derivatives of this compound can be used as hole transporting materials in perovskite solar cells. These compounds have shown improved thermal stability and power conversion efficiency, thus potentially enhancing the performance and longevity of solar cells (Xuepeng Liu et al., 2016).

Fluorescence Probes

  • Fluorescence Probes for Detecting Hydrogen Peroxide : Compounds derived from this compound have been synthesized for use as fluorescence probes in the detection of hydrogen peroxide. This application is significant for biochemical and medical research, providing a means to detect and analyze reactive oxygen species (Emma V Lampard et al., 2018).

Pharmaceutical Applications

  • Cytoprotection Against Oxidative Stress : Derivatives of this compound have been used in the synthesis of prochelators that protect cells against oxidative stress. This research is valuable in the context of developing treatments for conditions associated with oxidative damage (Qin Wang, K. Franz, 2018).

Battery Technology

  • Organic Liquid Electrolyte-Based Batteries : Compounds including this compound have been explored as electrolyte additives in fluoride shuttle batteries. This research contributes to the development of more efficient and stable battery technologies (A. C. Kucuk, T. Abe, 2020).

Analytical Chemistry

  • Hydrogen Peroxide Vapor Detection : The chemical structure of this compound has been modified to enhance its sensing performance for detecting hydrogen peroxide vapor, showcasing its potential in analytical chemistry and security applications (Yanyan Fu et al., 2016).

Safety and Hazards

This compound is relatively stable at room temperature, but it should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . Ignition sources should be kept away . It should also be noted that contact with oxygen or strong oxidizing agents should be avoided to prevent fire or explosion .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of boron-containing groups to target molecules. This compound also binds to proteins and other biomolecules through covalent and non-covalent interactions, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to modulate cell signaling pathways, including those involved in cell proliferation and apoptosis. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with biomolecules. It binds to enzymes and proteins, either inhibiting or activating their activity. This compound can also induce changes in gene expression by interacting with DNA and RNA, leading to alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote healthy metabolic activity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range for its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, influencing the metabolism of other compounds. This compound can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The compound’s activity and function are influenced by its localization within the cell .

Properties

IUPAC Name

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMUFKXFCINKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590350
Record name 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461699-81-0
Record name 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-methoxybenzeneboronic acid. pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (45.0 g, 0.129 mol) was dissolved in dichloromethane (270 mL) then the solution was cooled to 5° C. in and ice bath. A mixture of 20% trifluoroacetic acid in dichloromethane was added dropwise over the course of one hour while maintaining the temperature of the mixture at <5° C. The reaction mixture was warmed to ambient temperature and stirred for 2 hours. The solvents were removed under reduced pressure then the resulting oil was dissolved in dichloromethane (250 mL) and cautiously extracted with 2.5 N aqueous sodium hydroxide (300 mL) then brine (100 mL). The organic solution was dried over magnesium sulfate, filtered and the fitrate concentrated under reduced pressure to give 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (21.7 g, 67.5%) as a light brown solid bismaleate: 1H NMR (DMSO-d6, 400 MHz) δ 7.06 (d, 1H), 6.98 (s, 1H), 8.09 (d, 1H), 6.59 (d, 1H), 5.13 (bs, 2H), 3.76 (s, 3H), 1.26 (s, 12H); RP-HPLC (Hypersil HS C18 Hypersil HS C18, 5 μm, 100 A, 250×4.6 mm; 25%-100% acetonitrile-0.05 M ammonium acetate over 10 min, 1 mL/min) tr 10.85 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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